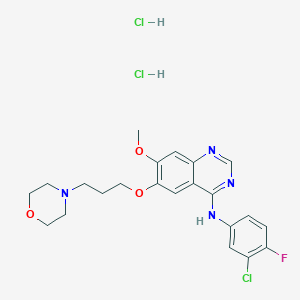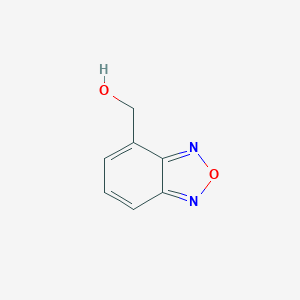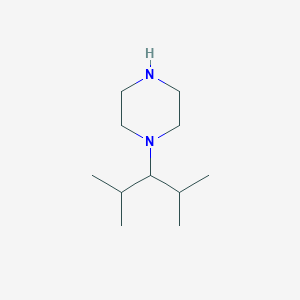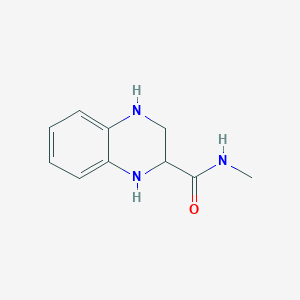
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide
描述
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves the reductive N-methylation of quinoxalines. One common method involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst . The reaction is carried out under mild conditions, making it an efficient and straightforward approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.
科学研究应用
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of materials with specific electronic properties.
作用机制
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .
相似化合物的比较
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoxaline: This compound is similar in structure but lacks the N-methyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally related but has a different ring system.
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKGXZGTVJKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
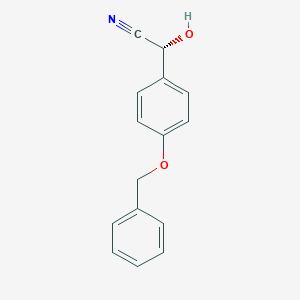
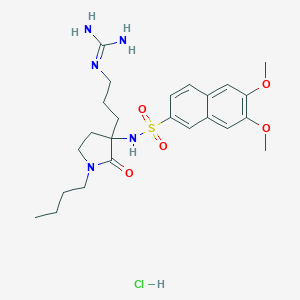
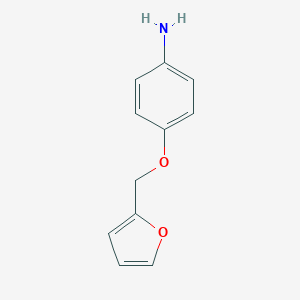
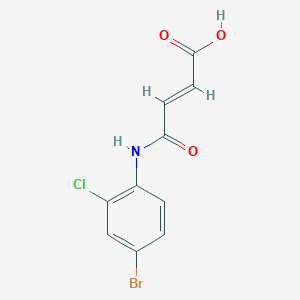
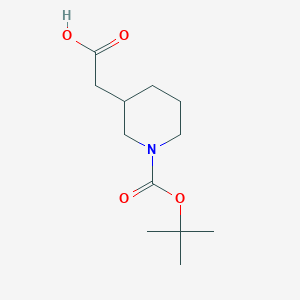
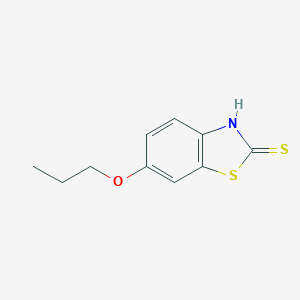
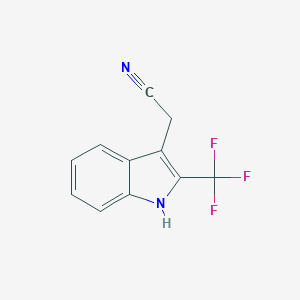
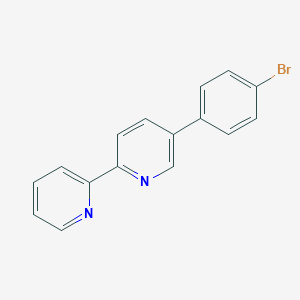
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
